1-(Hydroxymethyl)ethylene bis(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)ethylene bis(bromoacetate) is a chemical compound with the molecular formula C7H10Br2O5 and a molecular weight of 333.96 . It is known for its unique structure, which includes two bromoacetate groups attached to a central ethylene backbone with a hydroxymethyl group. This compound is utilized in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
The synthesis of 1-(Hydroxymethyl)ethylene bis(bromoacetate) typically involves the reaction of bromoacetic acid with 1-(hydroxymethyl)ethylene. The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the bis(bromoacetate) ester . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Analyse Chemischer Reaktionen
1-(Hydroxymethyl)ethylene bis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, leading to the formation of different esters and ethers.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules, which are useful in polymer chemistry.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)ethylene bis(bromoacetate) is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Hydroxymethyl)ethylene bis(bromoacetate) exerts its effects involves its reactivity with various nucleophiles and electrophiles. The bromoacetate groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The hydroxymethyl group can also undergo oxidation and reduction, further expanding the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)ethylene bis(bromoacetate) can be compared with other similar compounds, such as:
1,2-Ethanediol bis(bromoacetate): Similar structure but lacks the hydroxymethyl group.
1-(Hydroxymethyl)propane bis(bromoacetate): Contains an additional carbon in the backbone.
1-(Hydroxymethyl)ethylene bis(chloroacetate): Similar structure but with chlorine atoms instead of bromine.
The uniqueness of 1-(Hydroxymethyl)ethylene bis(bromoacetate) lies in its specific reactivity and the presence of both bromoacetate and hydroxymethyl groups, which provide a wide range of chemical functionalities.
Eigenschaften
CAS-Nummer |
64503-09-9 |
---|---|
Molekularformel |
C7H10Br2O5 |
Molekulargewicht |
333.96 g/mol |
IUPAC-Name |
[2-(2-bromoacetyl)oxy-3-hydroxypropyl] 2-bromoacetate |
InChI |
InChI=1S/C7H10Br2O5/c8-1-6(11)13-4-5(3-10)14-7(12)2-9/h5,10H,1-4H2 |
InChI-Schlüssel |
RVDCRYPOOIAQIL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COC(=O)CBr)OC(=O)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.